molecular formula C9H13N3O2S B11781477 4-Cyclopropyl-5-(ethylsulfonyl)pyrimidin-2-amine

4-Cyclopropyl-5-(ethylsulfonyl)pyrimidin-2-amine

Cat. No.: B11781477
M. Wt: 227.29 g/mol
InChI Key: OPICMTDAPBGDHZ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(ethylsulfonyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-(ethylsulfonyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-cyclopropylpyrimidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-(ethylsulfonyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropyl-5-(ethylsulfonyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(ethylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
  • N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine

Uniqueness

4-Cyclopropyl-5-(ethylsulfonyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and ethylsulfonyl groups contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

4-cyclopropyl-5-ethylsulfonylpyrimidin-2-amine

InChI

InChI=1S/C9H13N3O2S/c1-2-15(13,14)7-5-11-9(10)12-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H2,10,11,12)

InChI Key

OPICMTDAPBGDHZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(N=C1C2CC2)N

Origin of Product

United States

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